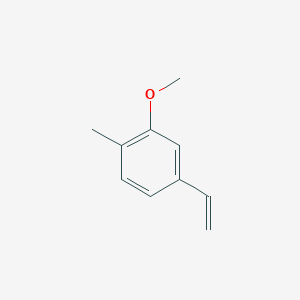

4-Ethenyl-2-methoxy-1-methylbenzene

Description

Structural Significance within Aromatic Systems

The structure of 4-ethenyl-2-methoxy-1-methylbenzene is characterized by the interplay of its substituents on the benzene (B151609) ring. The ethenyl group is an unsaturated moiety that can participate in various addition and polymerization reactions. The methoxy (B1213986) group is an electron-donating group, which influences the reactivity of the aromatic ring, directing electrophilic substitution to specific positions. The methyl group, also electron-donating, further modulates the electronic environment of the benzene ring. This combination of functional groups on a stable aromatic core makes the compound a versatile intermediate in the synthesis of more complex molecules.

Research Context and Importance in Organic Chemistry

In the broader context of organic chemistry, this compound and its derivatives are valuable precursors. The presence of the vinyl group allows for its incorporation into polymers or for further functionalization through reactions such as oxidation, reduction, or addition. The methoxy and methyl groups can also be chemically modified, although they are generally more stable. Research involving similar structures, such as vinylanisoles and other substituted styrenes, highlights the utility of such compounds in the synthesis of polymers, fragrances, and pharmaceutical intermediates. nist.gov The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited in targeted synthetic strategies.

Chemical and Physical Properties

The properties of this compound are dictated by its molecular structure.

| Property | Value |

| Molecular Formula | C10H12O |

| Molecular Weight | 148.205 g/mol lookchem.com |

| Boiling Point | 107 °C at 16 Torr lookchem.com |

| Density | 0.996 g/cm³ at 17 °C lookchem.com |

| LogP | 2.64660 lookchem.com |

This data is compiled from various chemical suppliers and databases and may vary slightly.

Properties

IUPAC Name |

4-ethenyl-2-methoxy-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-4-9-6-5-8(2)10(7-9)11-3/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZYWJIHUJMCOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C=C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethenyl 2 Methoxy 1 Methylbenzene and Its Precursors

Classical Approaches to Substituted Benzenes

Traditional methods for the synthesis of substituted benzenes, which can serve as precursors to 4-ethenyl-2-methoxy-1-methylbenzene, have long relied on fundamental reactions like Friedel-Crafts alkylation and acylation, as well as other electrophilic aromatic substitution reactions.

Friedel-Crafts Alkylation and Acylation Strategies

Friedel-Crafts reactions are a cornerstone of organic synthesis for attaching alkyl or acyl groups to an aromatic ring. In the context of synthesizing precursors to this compound, one might envision starting with a methoxy- or methyl-substituted benzene (B151609) and introducing the other group.

For instance, the Friedel-Crafts alkylation of anisole (B1667542) (methoxybenzene) with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would be a potential first step. youtube.com The methoxy (B1213986) group is a strong activating group and directs incoming electrophiles to the ortho and para positions. ualberta.camsu.edu This would lead to a mixture of 2-methylanisole (B146520) and 4-methylanisole.

A subsequent Friedel-Crafts acylation could then be used to introduce an acetyl group, which can be later converted to the ethenyl group. However, the directing effects of the existing substituents must be carefully considered to achieve the desired regiochemistry. The methoxy group is a stronger directing group than the methyl group. ualberta.ca

A key challenge in Friedel-Crafts alkylation is the potential for polyalkylation, where more than one alkyl group is added to the aromatic ring. youtube.com Friedel-Crafts acylation, followed by reduction of the ketone, offers a way to circumvent this issue and can provide better control over the final product.

Electrophilic Aromatic Substitution for Regioselective Functionalization

Electrophilic aromatic substitution (EAS) is a broad class of reactions essential for the functionalization of benzene and its derivatives. masterorganicchemistry.com The success of synthesizing a specific polysubstituted benzene, such as a precursor for this compound, hinges on the directing effects of the substituents already present on the ring.

Starting with a disubstituted benzene, such as 2-methoxy-1-methylbenzene (2-methylanisole), a subsequent electrophilic substitution reaction would be directed by both the methoxy and methyl groups. The methoxy group is a strongly activating, ortho, para-director, while the methyl group is a weakly activating, ortho, para-director. msu.edu The stronger activating group, in this case, the methoxy group, will predominantly determine the position of the incoming electrophile. ualberta.ca

For example, nitration of 2-methylanisole would likely place the nitro group at the para position relative to the strongly directing methoxy group, yielding 4-nitro-2-methoxy-1-methylbenzene. This nitro group could then be transformed into other functional groups necessary for the introduction of the ethenyl moiety. A combination of electrophilic aromatic substitution reactions and functional group interconversions is a powerful strategy for assembling highly substituted benzene derivatives. rsc.org

Modern Transition Metal-Catalyzed Coupling Reactions

The limitations of classical methods, such as harsh reaction conditions and lack of selectivity, have led to the development of more sophisticated and efficient transition metal-catalyzed reactions. These modern techniques are particularly useful for the introduction of the ethenyl group onto the aromatic ring.

Palladium-Catalyzed Cross-Coupling for Ethenyl Group Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgresearchgate.netnih.govnih.gov These reactions offer mild conditions, high functional group tolerance, and excellent control over stereochemistry, making them ideal for the final steps in the synthesis of this compound.

Sonogashira Coupling and Related Approaches

The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.orgnumberanalytics.com To synthesize this compound, a precursor such as 4-halo-2-methoxy-1-methylbenzene could be coupled with a protected acetylene, like trimethylsilylacetylene. Subsequent deprotection and partial reduction of the resulting alkyne would yield the desired ethenyl group.

The reaction is known for its mild conditions, often proceeding at room temperature in the presence of a mild base. wikipedia.orgnumberanalytics.com This tolerance for various functional groups makes it highly applicable to complex molecule synthesis. numberanalytics.com

| Catalyst System | Reactants | Product | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂/CuI | 4-iodo-1-methoxy-2-methylbenzene, Trimethylsilylacetylene | 1-methoxy-2-methyl-4-((trimethylsilyl)ethynyl)benzene | ~95% | acs.org |

| PdCl₂(PPh₃)₂/CuI | (Bromoethynyl)benzene, 4-methoxythiophenol | (4-Methoxyphenyl)(phenylethynyl)sulfane | 55% | acs.org |

This table presents representative examples of Sonogashira coupling reactions and is not an exhaustive list.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organic halide or triflate. libretexts.orgchemrxiv.org This method is exceptionally versatile for creating carbon-carbon bonds. nih.govresearchgate.net For the synthesis of this compound, a key intermediate could be a boronic acid or ester derivative of 2-methoxy-1-methylbenzene.

This intermediate could then be coupled with a vinyl halide or a vinylboron reagent. A particularly efficient approach involves the use of potassium vinyltrifluoroborate, which is an air-stable and easy-to-handle vinylating agent. researchgate.net The Suzuki-Miyaura reaction is renowned for its mild conditions, tolerance of a wide array of functional groups, and the generation of non-toxic and easily removable boron-containing byproducts. chemrxiv.org

| Palladium Catalyst | Ligand | Base | Reactants | Product | Yield (%) | Reference |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 4-Bromo-2-methoxy-1-methylbenzene, Potassium vinyltrifluoroborate | This compound | High | researchgate.net |

| PdCl₂(dppf) | dppf | Na₂CO₃ | 1-Bromo-2,4-dimethoxybenzene, Vinylboronic acid pinacol (B44631) ester | 2,4-Dimethoxy-1-vinylbenzene | Good | researchgate.net |

This table illustrates the application of Suzuki-Miyaura coupling and does not represent all possible conditions.

Copper-Catalyzed Cascade Reactions for Nitrogen Heterocycles

Copper-catalyzed reactions are powerful tools in organic synthesis for the construction of complex molecular architectures, including nitrogen-containing heterocycles. These reactions often proceed through cascade or domino sequences, where multiple bonds are formed in a single operation, leading to increased efficiency. The synthesis of quinoline (B57606) derivatives, for example, can be achieved through copper-catalyzed domino reactions. rsc.org

One general approach involves the reaction of enaminones with 2-halobenzaldehydes. rsc.org This process typically consists of an aldol (B89426) reaction, followed by a C(aryl)-N bond formation and subsequent elimination, all mediated by a copper catalyst. While a direct synthesis starting from a precursor of this compound to a specific nitrogen heterocycle is not extensively documented, the principles of these reactions can be applied. For instance, a hypothetical reaction could involve a suitably substituted aniline, derived from a precursor of the target molecule, reacting with an alkyne or a β-ketoester in the presence of a copper catalyst to form a quinoline ring system.

Another relevant copper-catalyzed method is the alkylation of quinoline N-oxides with vinylarenes. nih.govbris.ac.uk This reaction proceeds via the generation of a chiral copper-alkyl species from the migratory insertion of a vinylarene into a chiral Cu-H complex. nih.gov This species then reacts with the quinoline N-oxide to afford a chiral alkylated quinoline. nih.govbris.ac.uk A precursor like this compound could potentially serve as the vinylarene in such a transformation.

The following table outlines representative conditions for copper-catalyzed quinoline synthesis, which could be adapted for precursors related to this compound.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reactants | Product | Ref |

| CuI | L-proline | K2CO3 | DMSO | 80 | 2-halobenzaldehyde, β-ketoester, amine | Substituted quinoline | rsc.org |

| CuCl | (S)-DTBM-SEGPHOS | NaOtBu | Toluene (B28343) | 25 | Quinoline N-oxide, vinylarene | Chiral alkylated quinoline | nih.gov |

Nucleophilic Substitution Pathways for Methoxy Introduction

The introduction of a methoxy group onto an aromatic ring is a common transformation in organic synthesis, often achieved through nucleophilic substitution reactions.

A primary method for introducing a methoxy group is the Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent. masterorganicchemistry.com In the context of synthesizing this compound, a plausible precursor would be 4-ethenyl-2-methylphenol. This phenol (B47542) can be deprotonated with a suitable base to form the corresponding phenoxide, which then undergoes an SN2 reaction with a methyl halide (e.g., methyl iodide) to yield the desired methoxy ether. The reaction is typically carried out in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.

The following table details typical conditions for the Williamson ether synthesis.

| Substrate | Reagent | Base | Solvent | Temperature | Product | Ref |

| 4-ethylphenol | Methyl iodide | NaOH | Dichloromethane/Water | RT to 65°C | 4-ethylanisole | youtube.com |

| Dehydroestrone | Benzyl chloride | NaH | THF | Not specified | Benzyl ether of dehydroestrone | masterorganicchemistry.com |

Another pathway for introducing a methoxy group is through nucleophilic aromatic substitution (SNAr) on a halogenated precursor. This reaction requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (typically a halide). For a precursor to this compound, this would necessitate starting with a molecule such as 1-bromo-2-methyl-4-vinylbenzene (B3165990) that also contains an activating group. The reaction would proceed by the attack of a methoxide (B1231860) source, forming a Meisenheimer complex, followed by the expulsion of the halide leaving group.

Other Specialized Synthetic Transformations

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophile such as a tertiary amine or phosphine. wikipedia.org The resulting products, known as Baylis-Hillman adducts, are highly functionalized molecules that can be converted into a variety of other compounds. wikipedia.orgrsc.org

A potential route to this compound could start with a substituted benzaldehyde, such as 4-formyl-2-methoxytoluene, which possesses the required aromatic substitution pattern. The Baylis-Hillman reaction of this aldehyde with an activated alkene like methyl acrylate, typically catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), would yield the corresponding adduct. nih.govorganic-chemistry.org

Subsequent transformations of this adduct are necessary to generate the final ethenyl group. This could involve, for example, acetylation of the secondary alcohol followed by an elimination reaction to form the double bond, and decarboxylation to remove the ester group. The versatility of Baylis-Hillman adducts makes them valuable intermediates in the synthesis of complex molecules. nih.govresearchgate.netarkat-usa.org

The table below provides representative conditions for the Baylis-Hillman reaction.

| Aldehyde | Activated Alkene | Catalyst | Solvent | Time (h) | Yield (%) | Ref |

| N-benzyl-protected isatin | Methyl acrylate | DABCO | Acetonitrile | 3 | 91 | nih.gov |

| Benzaldehyde | Methyl acrylate | Ionic liquid/hydrotalcite clay | Not specified | 24 | 51-68 | ias.ac.in |

Chemical Reactivity and Transformation Pathways of 4 Ethenyl 2 Methoxy 1 Methylbenzene

Reactions of the Aromatic Ring System

The reactivity of the benzene (B151609) ring in 4-ethenyl-2-methoxy-1-methylbenzene is significantly influenced by the attached substituents. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para- director for electrophilic aromatic substitution, due to its ability to donate electron density to the ring through resonance. The methyl group (-CH₃) is a weaker activating group, also directing incoming electrophiles to the ortho and para positions. The ethenyl group (-CH=CH₂) is a weakly deactivating group. The interplay of these groups governs the regioselectivity and rate of substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. masterorganicchemistry.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com For this compound, the positions for substitution are directed by the existing methoxy and methyl groups.

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid. masterorganicchemistry.com

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide and a Lewis acid. This reaction typically affords ketones. ncert.nic.in

The directing effects of the substituents on this compound are summarized in the table below.

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

| -OCH₃ (Methoxy) | 2 | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | 1 | Activating | Ortho, Para |

| -CH=CH₂ (Ethenyl) | 4 | Weakly Deactivating | Ortho, Para |

Given the positions of the existing groups, the most likely positions for electrophilic attack are C3, C5, and C6. The strong activating and directing effect of the methoxy group, combined with the methyl group, will predominantly favor substitution at these positions.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (NAS) is generally less common for simple benzene rings unless they are activated by strong electron-withdrawing groups. libretexts.orglumenlearning.com The electron-donating nature of the methoxy and methyl groups in this compound makes it a poor candidate for traditional NAS reactions, which typically proceed via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.com

For NAS to occur, two main conditions are generally required:

The presence of a good leaving group (like a halide).

The presence of strong electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group to stabilize the negative charge of the intermediate. libretexts.orgyoutube.com

Since this compound lacks strong electron-withdrawing groups, it is generally unreactive towards nucleophilic aromatic substitution under standard conditions. scranton.edu

Transformations Involving the Ethenyl Moiety

The ethenyl (vinyl) group is a site of high electron density and is therefore susceptible to a variety of addition and transformation reactions.

Polymerization Mechanisms and Kinetics

The vinyl group of this compound, similar to styrene (B11656), can undergo polymerization. The presence of the methoxy group can influence the electronic properties of the vinyl group, affecting the polymerization process. For instance, in the polymerization of para-methoxystyrene, a related compound, specific palladium catalysts have shown high activity, producing polymers with high molecular weights. mdpi.com The polymerization can proceed through various mechanisms, including cationic, radical, and coordination-insertion polymerization. mdpi.com

The kinetics of the polymerization are influenced by factors such as the initiator used, temperature, and the electronic nature of the monomer. The methoxy group, being electron-donating, can stabilize a cationic intermediate, potentially favoring cationic polymerization.

Oxidation Reactions of the Vinyl Group

The double bond of the ethenyl group is susceptible to oxidation by various reagents. Depending on the oxidizing agent and reaction conditions, different products can be obtained.

Ozonolysis: Cleavage of the double bond with ozone (O₃) followed by a workup step can yield an aldehyde. In this case, it would lead to the formation of 4-formyl-2-methoxy-1-methylbenzene.

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), would form an epoxide, 2-(2-methoxy-4-methylphenyl)oxirane.

Dihydroxylation: Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would result in the formation of a diol, 1-(2-methoxy-4-methylphenyl)ethane-1,2-diol.

Oxidative Cleavage: Strong oxidizing agents like hot, concentrated potassium permanganate can cleave the double bond to form a carboxylic acid. In this case, it would yield 2-methoxy-4-methylbenzoic acid.

The choice of oxidizing agent allows for the selective transformation of the vinyl group into various functional groups.

| Oxidizing Agent | Reaction Type | Product |

| O₃, then (CH₃)₂S | Ozonolysis | 4-formyl-2-methoxy-1-methylbenzene |

| m-CPBA | Epoxidation | 2-(2-methoxy-4-methylphenyl)oxirane |

| OsO₄, then NaHSO₃ | Dihydroxylation | 1-(2-methoxy-4-methylphenyl)ethane-1,2-diol |

| KMnO₄, heat, H₃O⁺ | Oxidative Cleavage | 2-methoxy-4-methylbenzoic acid |

Cycloaddition Reactions, including Diels-Alder

The ethenyl group of this compound can participate as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. youtube.com In this reaction, a conjugated diene reacts with a dienophile to form a six-membered ring.

The reactivity of this compound as a dienophile is influenced by the electronic nature of its substituents. The electron-donating methoxy and methyl groups increase the electron density of the double bond, making it more nucleophilic. This enhanced nucleophilicity makes it a good reaction partner for electron-poor dienes.

An example of a Diels-Alder reaction would be the reaction of this compound with an electron-deficient diene like dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate. The reaction would proceed to form a substituted cyclohexene (B86901) ring system.

Reactivity of Methoxy and Methyl Substituents

The methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating substituents that activate the benzene ring towards electrophilic substitution. However, they also serve as handles for a variety of functional group transformations.

The methoxy and methyl groups of this compound can be chemically modified to introduce new functionalities, leading to a range of derivatives.

Methoxy Group Transformations: The most significant reaction of the methoxy group, an aryl alkyl ether, is its cleavage to a phenol (B47542). This transformation is typically achieved under harsh conditions using strong acids. libretexts.orgmasterorganicchemistry.com Strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI) are effective reagents for this cleavage. openstax.org The reaction involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an S₂ reaction, yielding 4-ethenyl-2-methylphenol and a methyl halide. libretexts.orgmasterorganicchemistry.com Due to the stability of the sp²-hybridized carbon-oxygen bond of the aromatic ring, cleavage exclusively occurs at the alkyl-oxygen bond. libretexts.org Alternatively, strong Lewis acids such as boron tribromide (BBr₃) can be used, often under milder conditions, to achieve the same demethylation. youtube.com

Methyl Group Transformations: The methyl group attached to the benzene ring can be oxidized to various oxidation states, most commonly to a carboxyl group or an aldehyde. ncert.nic.in Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will typically convert the methyl group into a carboxylic acid, yielding 3-ethenyl-5-methoxybenzoic acid.

Controlled oxidation can furnish the corresponding aldehyde. Reagents like chromyl chloride (CrO₂Cl₂) in a non-polar solvent, a transformation known as the Etard reaction, can oxidize the methyl group to an aldehyde, which is obtained after hydrolysis of an intermediate chromium complex. ncert.nic.in Another method involves treatment with chromic oxide (CrO₃) in acetic anhydride, which forms a geminal diacetate (a benzylidene diacetate) that can be subsequently hydrolyzed to the aldehyde, 3-ethenyl-5-methoxybenzaldehyde. ncert.nic.in

The following table summarizes key functional group interconversions for the methoxy and methyl substituents.

| Starting Functional Group | Reagent(s) | Product Functional Group | Resulting Compound |

| Methoxy (-OCH₃) | HBr or HI, heat | Phenol (-OH) | 4-Ethenyl-2-methylphenol |

| Methoxy (-OCH₃) | BBr₃, then H₂O | Phenol (-OH) | 4-Ethenyl-2-methylphenol |

| Methyl (-CH₃) | KMnO₄, heat | Carboxylic Acid (-COOH) | 3-Ethenyl-5-methoxybenzoic acid |

| Methyl (-CH₃) | 1. CrO₂Cl₂ 2. H₂O | Aldehyde (-CHO) | 3-Ethenyl-5-methoxybenzaldehyde |

| Methyl (-CH₃) | 1. CrO₃, (CH₃CO)₂O 2. H₃O⁺ | Aldehyde (-CHO) | 3-Ethenyl-5-methoxybenzaldehyde |

Mechanistic Elucidation of Key Reactions

The most characteristic reaction of the benzene ring in this compound is electrophilic aromatic substitution. The mechanism of these reactions, including the intermediates formed and the factors governing product distribution, is dictated by the nature of the substituents.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma (σ) complex. libretexts.org This species is formed when an electrophile attacks one of the carbon atoms of the aromatic ring, temporarily disrupting the aromatic system.

For this compound, the benzene ring is highly activated due to the combined electron-donating effects of the methoxy, methyl, and ethenyl groups. When an electrophile (E⁺) attacks the ring, it can theoretically add to one of the three unsubstituted positions: C3, C5, or C6. The attack leads to the formation of a corresponding arenium ion. The stability of this intermediate is crucial in determining the reaction pathway. The positive charge in the arenium ion is delocalized across the ring, primarily at the positions ortho and para to the site of attack. The presence of electron-donating groups at these positions provides significant stabilization to the intermediate. For instance, in a Friedel-Crafts acylation, the acylium ion (RCO⁺), generated from an acyl halide and a Lewis acid like AlCl₃, acts as the electrophile. nih.gov The attack on the aromatic ring forms the σ-complex, which then loses a proton to restore aromaticity and yield the final ketone product. The stability of this σ-complex intermediate dictates the regiochemical outcome.

Regioselectivity in electrophilic aromatic substitution refers to the preferential substitution at one position over others. In this compound, the regioselectivity is determined by the directing effects of the three substituents. All three groups—methoxy, methyl, and ethenyl—are activating and ortho, para-directing.

The directing power of these groups generally follows the order: -OCH₃ > -CH=CH₂ > -CH₃.

Methoxy group (-OCH₃ at C2): This is a powerful activating group that strongly directs incoming electrophiles to its ortho (C3) and para (C6, occupied) positions through resonance donation of its lone pair electrons.

Methyl group (-CH₃ at C1): This is a moderately activating group that directs to its ortho (C6, occupied) and para (C4, occupied) positions via an inductive effect and hyperconjugation. libretexts.org

Ethenyl group (-CH=CH₂ at C4): This group is also activating and directs to its ortho (C3, C5) and para (C1, occupied) positions.

Given that positions 1, 2, and 4 are occupied, the potential sites for electrophilic attack are C3, C5, and C6.

Attack at C3: This position is ortho to the powerful methoxy director and ortho to the ethenyl director.

Attack at C5: This position is ortho to the ethenyl director and meta to both the methoxy and methyl groups.

Attack at C6: This position is para to the methoxy director and ortho to the methyl director.

The activating and directing effects of the substituents are summarized in the table below.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| Methyl (-CH₃) | 1 | Activating | Ortho, Para |

| Methoxy (-OCH₃) | 2 | Strongly Activating | Ortho, Para |

| Ethenyl (-CH=CH₂) | 4 | Activating | Ortho, Para |

Considering the combined influence, substitution is most likely to be directed by the most powerful activating group, the methoxy group. Therefore, attack at its ortho (C3) and para (C6) positions is favored. Attack at C6 would be strongly favored due to being para to the potent methoxy director and ortho to the methyl group. Attack at C3 is also favorable, being ortho to both the methoxy and ethenyl groups. Attack at C5 is the least likely, as it is meta to the strongest activators. Therefore, electrophilic substitution reactions on this compound are expected to yield a mixture of products, with the 6-substituted and 3-substituted isomers being the major products. The precise ratio would depend on the specific electrophile and reaction conditions, particularly the steric hindrance posed by the electrophile. Stereoselectivity is not a primary consideration for the substitution on the aromatic ring itself but would be relevant for reactions involving the chiral centers if they were to be formed, for example, by addition reactions to the ethenyl group.

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

No specific Density Functional Theory (DFT) studies on the reactivity and selectivity of 4-ethenyl-2-methoxy-1-methylbenzene have been found. Such studies would typically involve calculating the molecule's optimized geometry, electronic energy, and the distribution of electron density to predict its behavior in chemical reactions. For related aromatic compounds, DFT methods like B3LYP are often used to determine parameters such as electrostatic potential maps, which indicate sites susceptible to electrophilic or nucleophilic attack. However, these calculations have not been published for the target molecule.

Frontier Molecular Orbital (FMO) Theory Applications

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, central to Frontier Molecular Orbital (FMO) theory, is not available in the current body of scientific literature. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. For analogous vinyl-aromatic compounds, these calculations help in understanding cycloaddition reactions and other pericyclic processes, but specific HOMO-LUMO energy values and their spatial distributions for this compound have not been reported.

Conformational Analysis and Intramolecular Interactions

Hirshfeld Surface Analysis and Intermolecular Bonding

A Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state, has not been performed on this compound. This type of analysis would generate two-dimensional fingerprint plots that detail the nature and percentage contribution of various non-covalent interactions, such as H···H, C···H, and O···H contacts, which govern the crystal packing. Although this method has been applied to numerous other methoxy- and ethenyl-containing organic molecules to elucidate their supramolecular structures, the crystal structure and corresponding Hirshfeld analysis for the title compound are absent from the literature.

Quantum Chemical Calculations for Mechanistic Insights

Detailed quantum chemical calculations aimed at elucidating reaction mechanisms involving this compound are not documented. Such computational investigations are crucial for mapping reaction pathways, identifying transition states, and calculating activation energies. For example, understanding the mechanism of polymerization or addition reactions at the ethenyl group would require specific quantum calculations, which are currently unavailable for this compound.

Transition State Characterization

A transition state represents the pinnacle of the energy barrier that reactants must overcome to transform into products. islandscholar.ca Its structure is a point of no return on the reaction pathway. mit.edu The characterization of transition states for reactions involving this compound is crucial for elucidating the mechanisms of reactions such as electrophilic additions to the ethenyl group or substitutions on the aromatic ring.

Computational chemists employ various methods, like density functional theory (DFT), to locate and characterize these fleeting structures. mit.edu These calculations can reveal key geometric parameters of the transition state, such as bond lengths and angles, as well as its energetic properties. For instance, in a hypothetical electrophilic addition of an electrophile (E+) to the ethenyl group of this compound, two possible carbocation intermediates could be formed, leading to two distinct transition states.

The stability of these transition states would be influenced by the electronic effects of the methoxy (B1213986) and methyl substituents on the benzene (B151609) ring. The electron-donating nature of the methoxy and methyl groups would likely stabilize a transition state leading to a carbocation at the benzylic position, making this pathway more favorable.

Table 1: Hypothetical Transition State Geometries for Electrophilic Addition to this compound

| Parameter | Transition State 1 (Benzylic Carbocation) | Transition State 2 (Terminal Carbocation) |

| Cα-Cβ Bond Length (Å) | 1.45 | 1.42 |

| Cβ-E Bond Length (Å) | 2.10 | 2.15 |

| Cα-C1 Bond Length (Å) | 1.48 | 1.49 |

| Imaginary Frequency (cm⁻¹) | -250 | -280 |

Note: The data in this table is illustrative and based on general principles of transition state theory for similar reactions.

The presence of a single imaginary frequency in the vibrational analysis of a calculated structure confirms that it is a true transition state. nih.gov The value of this frequency is related to the curvature of the potential energy surface at the saddle point.

Energy Landscape Mapping

The energy landscape, or potential energy surface (PES), provides a comprehensive map of all possible geometries of a chemical system and their corresponding energies. nih.gov For a reaction involving this compound, mapping this landscape allows for the visualization of the reaction pathway, including reactants, intermediates, transition states, and products. nih.gov

Constructing a detailed energy landscape is a computationally intensive task, as it requires calculating the energy for a vast number of molecular configurations. nih.gov However, even a simplified reaction coordinate diagram can provide significant insights. For example, in the context of a multi-step reaction, the energy landscape can reveal the rate-determining step, which corresponds to the highest energy barrier along the reaction pathway.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to connect a transition state to its corresponding reactants and products, thereby tracing out the minimum energy path on the potential energy surface. nih.gov This helps to confirm that the identified transition state indeed connects the desired species.

Table 2: Hypothetical Relative Free Energies (kcal/mol) on the Energy Landscape of a Reaction of this compound

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate 1 | +5.8 |

| Transition State 2 | +20.5 |

| Products | -10.3 |

Note: The data in this table is illustrative and represents a hypothetical two-step reaction. The values are for discussion purposes and are not derived from specific experimental or computational results for this compound.

Derivatives and Analogues in Academic Research

Synthesis and Characterization of Functionalized Derivatives

The functionalization of aromatic compounds like vanillin (B372448) is a common strategy to create novel molecules with tailored properties. A major area of this research involves the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). These are typically formed through the condensation reaction of a primary amine with an aldehyde, such as the formyl group on vanillin. wisdomlib.orgnih.gov

Researchers have synthesized numerous vanillin-derived Schiff bases by reacting vanillin with various substituted amines. nih.govtsijournals.com For instance, a series of Schiff's base derivatives, N-Aryl-4-(p-chlorobenzyloxy)-3-methoxyphenyl-1-yl-azomethines, were prepared from a vanillin analogue. tsijournals.com The synthesis first involved the protection of the hydroxyl group of vanillin, followed by reaction with different aryl amines. tsijournals.com

The characterization of these new compounds is crucial to confirm their structure and purity. Standard analytical techniques employed include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups. The formation of a Schiff base is confirmed by the appearance of a characteristic imine (C=N) stretching band. nih.govtsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, confirming the positions of protons and carbon atoms in the newly formed derivative. nih.govresearchgate.net

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, further confirming its identity. nih.govnih.gov

A study detailed the synthesis of five different vanillin Schiff bases (SB-1 to SB-5) from vanillin and various aromatic amines, confirming their structures using TLC, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov Another work involved reacting acetyl vanillin with different substituted amines to form Schiff bases, which were then characterized by spectral data. nih.gov

Table 1: Examples of Synthesized Vanillin Derivatives and Characterization Data

| Derivative Type | Starting Materials | Key Characterization Findings | Reference |

|---|---|---|---|

| Schiff Base | Vanillin and various aromatic amines | Confirmed by FT-IR (C=N stretch), ¹H-NMR, ¹³C-NMR, and Mass Spec | nih.gov |

| Acetyl Nitro Vanillin Schiff Base | Acetyl nitro vanillin and substituted amines | Acetylation confirmed by IR (~1695 cm⁻¹) and ¹H-NMR (~2.29 ppm). Nitration confirmed by IR peak (~1540 cm⁻¹). Amine substitution confirmed by IR (~1370 cm⁻¹) and ¹H-NMR (~8.5 ppm). | nih.gov |

| Butoxy/Carboxymethyl Schiff Base | 3-methoxy-4-butoxybenzaldehyde or 3-methoxy-4-carboxy-methylbenzaldehyde and various amines | Characterized by elemental analysis, UV, IR, ¹H NMR, and ¹³C NMR. | researchgate.net |

| Dithiocarbazate Schiff Base | S-R-dithiocarbazate and 2-hydroxy-3-methoxybenzaldehyde (B140153) (o-vanillin) | Absence of SH signal in ¹H NMR indicates thione tautomer. Downfield signal (~13.3 ppm) due to NH group. | nih.gov |

Study of Structural Analogues with Modified Alkoxy or Alkyl Groups

Investigating structural analogues where specific functional groups are modified provides insight into structure-activity relationships. For aromatic compounds with a 1,2,4-substitution pattern, research has focused on altering the alkoxy and alkyl groups to observe the effects on their chemical and physical properties.

One study describes the synthesis of two vanillin derivatives with extended alkyl chains, 4-(heptyloxy)-3-methoxybenzaldehyde (B6613794) and 4-(decyloxy)-3-methoxybenzaldehyde. researchgate.net These were prepared by reacting vanillin with 1-bromoheptane (B155011) or 1-bromodecane. researchgate.net The goal was to investigate how the longer alkyl chain influenced properties such as thermal behavior. The compounds were fully characterized by ¹H–¹³C NMR, FTIR, and mass spectral techniques, and their crystal structures were determined by X-ray diffraction. researchgate.net

Another area of study involves positional isomers, such as comparing vanillin (4-hydroxy-3-methoxybenzaldehyde) with its analogue o-vanillin (2-hydroxy-3-methoxybenzaldehyde). nih.govresearchgate.net The different positioning of the hydroxyl group on the benzene (B151609) ring, while maintaining the methoxy (B1213986) group, leads to distinct chemical properties and reactivity. Research has shown that even this seemingly small structural change can significantly impact the biological activities of the compounds. researchgate.netnih.gov

Table 2: Research on Structural Analogues with Modified Groups

| Analogue Type | Modification | Research Focus | Reference |

|---|---|---|---|

| Long-chain alkoxy derivatives | Replacement of the 4-hydroxy group's proton with heptyl or decyl chains | Investigation of thermal and electrochemical properties; characterization by NMR, FTIR, MS, and X-ray diffraction. | researchgate.net |

| Positional Isomers | Comparison of vanillin (4-hydroxy-3-methoxy) with o-vanillin (2-hydroxy-3-methoxy) | Evaluation of how substituent position affects biological activity. | researchgate.net |

| Related Aldehydes | Comparison of vanillin with analogues like 3-anisaldehyde, benzaldehyde, and 4-hydroxybenzaldehyde | To determine which structural elements (aldehyde, hydroxyl, methoxy group) are key for specific activities. | nih.gov |

Investigation of Aromatic Compounds with Similar Substitution Patterns

The 1,2,4-trisubstituted benzene ring is a common scaffold in many important molecules, and its chemistry is of broad interest. researchgate.net Research in this area extends beyond simple derivatives to the synthesis of complex, multi-ring systems for applications in materials science and medicinal chemistry.

For example, academic work has detailed the synthesis of novel aromatic tricyclic hybrids that incorporate 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs attached to a central benzene ring. nih.gov Such research demonstrates how the 1,2,4-substitution pattern can serve as a foundation for building larger, functional molecules. These complex structures are often designed to have specific biological targets. nih.govnih.gov

Furthermore, the fundamental chemical properties of 1,2,4-trisubstituted benzenes are a subject of investigation. For instance, spectroscopic characteristics, such as the vibrational modes in IR and Raman spectroscopy, are studied to understand how the substitution pattern affects the benzene ring's electronic and structural properties. researchgate.net Other research has explored the reactivity of compounds like 1,2,4-benzenetriol, which, despite its simple structure, can undergo dimerization to form more complex bifunctional aromatic compounds. acs.org This highlights the inherent reactivity of the 1,2,4-substituted pattern, which can be harnessed for the synthesis of new chemical building blocks. acs.org

Based on a comprehensive search for scientific literature and spectral data, there is currently no specific experimental information available for the analytical characterization of the compound "4-Ethenyl-2-methoxy-1-methylbenzene" corresponding to the detailed outline provided.

Extensive searches for this specific molecule, including under its alternative name "2-methoxy-4-methylstyrene," did not yield any published data for the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No ¹H NMR, ¹³C NMR, or two-dimensional NMR (e.g., HSQC, PDSD) spectra have been found in the searched databases and literature.

Mass Spectrometry (MS) Analysis: There is no available mass spectral data or specific mechanistic studies on the ion formation of this compound.

Vibrational Spectroscopy: No Fourier Transform Infrared (FT-IR) spectra for this compound could be located.

While data exists for structurally related compounds and isomers—such as 1-methoxy-4-methylbenzene, 4-methylstyrene, and 2-methoxy-4-vinylphenol (B128420)—the strict requirement to focus solely on "this compound" prevents the use of this information as it would not be scientifically accurate for the requested molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables as per the provided outline.

Advanced Analytical Techniques for Characterization

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Chromatographic Separation Methods

Chromatographic techniques are essential for separating 4-Ethenyl-2-methoxy-1-methylbenzene from complex mixtures and for its quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound. In GC-MS analysis, the compound is first separated from other components in a mixture based on its boiling point and affinity for the stationary phase of the gas chromatograph. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for its definitive identification.

PubChem entries provide mass spectrometry data for 4-ethenyl-1-methoxy-2-methylbenzene, indicating the use of an Agilent 7890A-5975C instrument for GC-MS analysis. nih.gov Similarly, extensive GC-MS data, including retention indices on non-polar columns, is available for the related compound 2-Methoxy-4-vinylphenol (B128420) from the NIST WebBook. nist.govnist.gov The analysis of various compounds, including styrene (B11656) and toluene (B28343) metabolites, demonstrates the utility of GC-MS in complex sample matrices. nih.gov

Table 1: GC-MS Data for Structurally Related Compounds

| Compound Name | Instrument | Key Mass Fragments (m/z) | Database/Source |

|---|---|---|---|

| 4-Ethenyl-1-methoxy-2-methylbenzene | Agilent 7890A-5975C | Not specified | PubChem CID 21881797 nih.gov |

| 2-Methoxy-4-vinylphenol | Not specified | 150, 135, 107, 77 | NIST WebBook nih.gov |

This table is populated with data from structurally similar compounds to provide an insight into the expected GC-MS behavior of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. For this compound and its derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

Studies have shown that related compounds can be effectively analyzed using HPLC. For example, a method for separating 2-Methoxy-4-vinylphenol on a Newcrom R1 HPLC column has been developed, using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com Similarly, the separation of 1-ethenyl-4-methoxybenzene has been demonstrated using a comparable reversed-phase HPLC method. sielc.com The development of HPLC methods for determining metabolites of toluene, xylene, and styrene further highlights the technique's applicability in analyzing aromatic compounds. mahidol.ac.th

Table 2: HPLC Conditions for Related Compounds

| Compound Name | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-Methoxy-4-vinylphenol | Newcrom R1 (Reversed Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | SIELC Technologies sielc.comsielc.com |

| Benzene (B151609), 1-ethenyl-4-methoxy- | Newcrom R1 (Reversed Phase) | Acetonitrile, Water, Phosphoric Acid | Not specified | SIELC Technologies sielc.com |

This table illustrates typical HPLC conditions used for the analysis of compounds structurally related to this compound.

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), becomes an indispensable tool for characterizing the resulting polymer. This technique separates polymer chains based on their size in solution. Larger molecules elute faster than smaller ones, allowing for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

While direct GPC/SEC studies on poly(this compound) were not found in the search results, the principles of the technique are well-established for a wide range of polymers. lcms.cz For instance, GPC/SEC is used to determine the molecular weight and distribution of polymers like chitosan (B1678972) and polyvinylpyrrolidone. lcms.cz The choice of columns, such as those from the Agilent PL aquagel-OH or Waters Styragel series, and calibration standards are critical for accurate analysis. lcms.czlcms.cz

X-ray Diffraction (XRD) and Crystallographic Studies

The search results did not yield any specific crystallographic data or XRD studies for this compound. However, the PubChem database contains 3D conformer structures for related molecules like 2-Methoxy-4-vinylphenol, which are computationally generated. nih.gov Obtaining experimental crystallographic data would require the successful growth of single crystals of the compound, which can be a challenging process.

Applications in Materials Science and Organic Synthesis

Role as a Monomer in Polymer Science

As a derivative of styrene (B11656), 4-ethenyl-2-methoxy-1-methylbenzene can undergo polymerization to form macromolecules. The substituents on the aromatic ring, a methoxy (B1213986) group (an electron-donating group) and a methyl group, are known to affect the polymerization process and the properties of the resulting polymer.

The development of specialty polymers and resins often involves the use of functionalized monomers to impart desired properties to the final material. While specific research on the homopolymer of this compound is not extensively documented, studies on analogous substituted styrenes provide insights into its potential. For instance, 4-vinyltoluene is used as a comonomer in the production of specialized polystyrenes and in some styrene-free polyester (B1180765) resins. wikipedia.org The polymerization of substituted styrenes through methods like atom transfer radical polymerization (ATRP) has been studied to understand how different functional groups affect the reaction kinetics and the properties of the resulting polymers. cmu.edu It has been shown that monomers with electron-donating substituents, such as the methoxy and methyl groups in this compound, influence the polymerization rate. cmu.edu

A closely related bio-based monomer, 2-methoxy-4-vinylphenol (B128420) (MVP), which has a hydroxyl group instead of the methyl group, has been extensively studied as a platform for creating thermoplastics and thermoset polymers. mdpi.com MVP has been functionalized and polymerized to create a variety of polymers with a wide range of thermal properties. mdpi.com This suggests that this compound could similarly serve as a monomer for specialty polymers, with its specific substituents expected to confer distinct properties to the resulting materials, potentially in areas requiring specific thermal or mechanical characteristics. The properties of polymers made from nuclear alkyl-substituted styrenes, such as vinyltoluene, can include higher glass transition temperatures compared to standard polystyrene. google.com

Intermediates and Building Blocks in Multi-Step Organic Synthesis

In organic synthesis, complex molecules are often constructed through a series of reactions using smaller, functionalized molecules known as building blocks or intermediates. The structure of this compound, with its reactive vinyl group and a substituted aromatic ring, makes it a potential building block for the synthesis of more complex chemical structures.

While specific examples of multi-step syntheses using this compound as a key intermediate are not widely reported in the literature, its chemical nature suggests several possibilities. The vinyl group can participate in a variety of addition reactions, and the aromatic ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new functional groups. The use of related compounds in synthesis is well-established. For example, the N-methoxy group has been used as a reactivity control element in the two-step synthesis of multi-substituted N-methoxyamines, demonstrating how methoxy groups can influence reaction pathways. researchgate.net The general principles of multi-step synthesis often involve the strategic use of such functionalized building blocks to construct target molecules with high precision.

Catalytic Applications in Chemical Processes

There is currently limited information available in the scientific literature regarding the specific catalytic applications of this compound itself. Research in this area has predominantly focused on the catalysts used for the polymerization of this and related monomers. For instance, studies have explored the use of various catalytic systems for the polymerization of substituted styrenes. acs.org

In a different context, a study on the synthesis of alkynyl thioethers utilized Rhodamine B as a photocatalyst for the reaction of 1-haloalkynes with thiols, where a variety of substituted phenylacetylenes were used as substrates. acs.org However, this does not describe a catalytic role for a compound like this compound. The potential for this compound to act as a ligand in a catalyst complex or to have intrinsic catalytic activity in specific chemical processes remains an area for future investigation.

Chemical Compounds Mentioned

| Chemical Name | Synonyms |

| This compound | 2-methoxy-4-vinyltoluene |

| 2-Methoxy-4-vinylphenol | MVP, 4-vinylguaiacol |

| 4-Vinyltoluene | 1-Ethenyl-4-methylbenzene, 4-methylstyrene |

| Styrene | Ethenylbenzene, vinylbenzene |

| Rhodamine B | |

| 1-Haloalkynes | |

| Thiols | |

| Alkynyl thioethers | |

| N-methoxyamines | |

| Polystyrene | |

| Polyester resin | |

| Atom Transfer Radical Polymerization | ATRP |

Environmental Fate and Degradation Studies

Atmospheric Oxidation Pathways and Kinetics

In the troposphere, volatile organic compounds like 4-Ethenyl-2-methoxy-1-methylbenzene are primarily removed through oxidation reactions initiated by photochemically generated radicals. The principal oxidants are the hydroxyl radical (OH) during the day and the nitrate radical (NO₃) at night, along with ozone (O₃).

The reaction with hydroxyl radicals is often the dominant degradation pathway for aromatic hydrocarbons in the atmosphere. For this compound, the reaction can proceed through several pathways due to the molecule's different functional groups: the ethenyl (vinyl) group, the aromatic ring, and the methyl/methoxy (B1213986) groups.

OH Addition to the Ethenyl Group: The OH radical can add to the carbon-carbon double bond of the ethenyl side chain. This is typically a fast reaction for alkenes and results in the formation of a substituted hydroxyalkyl radical.

OH Addition to the Aromatic Ring: The OH radical can add to the benzene (B151609) ring, forming a hydroxycyclohexadienyl-type radical. The positions of addition are influenced by the existing substituents (methoxy, methyl, and ethenyl groups). This adduct can then react further, often with O₂, leading to the formation of phenolic compounds or ring-opened products. rsc.org

Hydrogen Abstraction: The OH radical can abstract a hydrogen atom from the methyl or methoxy groups. Abstraction from the methyl group is a common pathway for alkylbenzenes like toluene (B28343). nih.gov

The subsequent reactions of the resulting radical intermediates, typically involving oxygen (O₂) and nitrogen oxides (NOx), lead to a variety of oxygenated products, including aldehydes, ketones, and organic nitrates. bohrium.com While specific kinetic data for this compound is not available, the atmospheric lifetime is expected to be short, likely on the order of hours, due to these rapid reactions with OH radicals. researchgate.net

Table 1: Potential Initial Products from the OH-Initiated Oxidation of this compound

| Reaction Pathway | Potential Initial Product(s) |

|---|---|

| OH Addition to Ethenyl Group | 1-(4-methoxy-3-methylphenyl)ethane-1,2-diol |

| OH Addition to Aromatic Ring | Ethenyl-methoxy-methyl-phenols |

| H-Abstraction from Methyl Group | 2-methoxy-4-vinylbenzaldehyde |

The presence of the ethenyl (vinyl) group makes this compound susceptible to attack by ozone. Ozonolysis is a significant atmospheric degradation pathway for compounds containing carbon-carbon double bonds. wikipedia.org The reaction proceeds via the Criegee mechanism, which involves the cleavage of the double bond. wikipedia.orgmdpi.com

The mechanism involves the following steps:

Formation of the Primary Ozonide: Ozone undergoes a 1,3-dipolar cycloaddition across the double bond of the ethenyl group to form an unstable primary ozonide (molozonide).

Decomposition: The primary ozonide rapidly decomposes into a carbonyl compound (an aldehyde in this case) and a carbonyl oxide, also known as the Criegee intermediate.

Formation of the Secondary Ozonide: The carbonyl and the Criegee intermediate can recombine in a different orientation to form a more stable secondary ozonide (a 1,2,4-trioxolane).

In the atmosphere, the stabilized Criegee intermediates can react with other atmospheric species like water vapor, SO₂, or NO₂, contributing to the formation of secondary organic aerosols. The final products depend on the subsequent work-up conditions. In an atmospheric context, reactions with water can lead to the formation of carboxylic acids. In a laboratory setting, reductive workup yields aldehydes or ketones, while oxidative workup produces carboxylic acids. masterorganicchemistry.com

Table 2: Expected Ozonolysis Products of this compound

| Work-up Condition | Product 1 | Product 2 |

|---|---|---|

| Reductive (e.g., with Dimethyl Sulfide) | 4-methoxy-3-methylbenzaldehyde | Formaldehyde |

Aqueous Degradation Mechanisms

The degradation of this compound in aqueous systems can be facilitated by advanced oxidation processes (AOPs), which are characterized by the generation of highly reactive species, most notably the hydroxyl radical (OH). mdpi.com

Advanced Oxidation Processes are effective in degrading recalcitrant organic pollutants in water. mdpi.com These methods can convert the parent compound into simpler, less harmful substances, and ideally, achieve complete mineralization to carbon dioxide (CO₂) and water (H₂O). mdpi.com

Fenton Process: The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. These radicals can then attack the this compound molecule. The primary sites of attack would be the electron-rich ethenyl double bond and the aromatic ring, leading to hydroxylation and potential ring-opening reactions.

UV Photodegradation: UV irradiation can be used alone or in combination with an oxidant like H₂O₂ (UV/H₂O₂) or ozone (UV/O₃). Direct photolysis may occur if the compound absorbs light at the wavelength of the UV source. However, the process is significantly enhanced by the addition of an oxidant, which absorbs UV light to generate hydroxyl radicals. For instance, the photolysis of H₂O₂ produces two OH radicals, which then initiate the degradation of the organic substrate.

The degradation pathways in AOPs are complex, involving a series of oxidation steps that produce various intermediates, including hydroxylated derivatives, aldehydes, and carboxylic acids, before eventual mineralization.

Table 3: Plausible Intermediates in the AOP-based Degradation of this compound

| Process | Plausible Intermediates |

|---|---|

| Fenton (Fe²⁺/H₂O₂) | Hydroxylated aromatic derivatives, 4-methoxy-3-methylbenzaldehyde, organic acids |

Biodegradation Pathways in Environmental Systems

Biodegradation involves the breakdown of organic compounds by microorganisms. While many simple aromatic hydrocarbons like toluene and phenol (B47542) can be degraded by various bacteria under both aerobic and anaerobic conditions, specific biodegradation pathways for this compound have not been documented in the scientific literature found.

Based on its structure, potential biodegradation pathways could be hypothesized:

Aerobic Degradation: Under aerobic conditions, bacteria often utilize oxygenases to initiate the degradation of aromatic compounds. The degradation could start with the oxidation of the ethenyl side chain, potentially forming an epoxide or a diol, or by hydroxylation of the aromatic ring. The resulting intermediates would then be funneled into central metabolic pathways after ring cleavage.

Anaerobic Degradation: Anaerobic degradation is more challenging and proceeds through different mechanisms. It often involves the activation of the molecule, for instance, by adding a carboxyl group, before the aromatic ring is reduced and cleaved.

The presence of the methoxy group can influence biodegradability. In some cases, demethylation is an initial step in the microbial degradation of methoxylated aromatic compounds. However, without specific studies on this compound, its biodegradability and the operative pathways remain speculative.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Toluene |

| Phenol |

| Ozone |

| Formaldehyde |

| 4-methoxy-3-methylbenzaldehyde |

| 4-methoxy-3-methylbenzoic acid |

| Carbon Dioxide |

| Hydrogen Peroxide |

| 1-(4-methoxy-3-methylphenyl)ethane-1,2-diol |

| 2-methoxy-4-vinylbenzaldehyde |

Q & A

Q. Q1. What are the optimal synthetic routes for 4-Ethenyl-2-methoxy-1-methylbenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves functionalization of a benzene derivative through Friedel-Crafts alkylation or coupling reactions. Key considerations include:

- Reagent Selection : Use of methoxy-protected intermediates to avoid undesired side reactions (e.g., demethylation under acidic conditions) .

- pH Stability : Maintain reaction pH between 5–9 to preserve the integrity of the methoxy group .

- Catalysts : Transition-metal catalysts (e.g., Pd or Cu) for cross-coupling reactions to introduce the ethenyl group .

Q. Example Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Methoxylation | CH₃O⁻/K₂CO₃, DMF, 80°C | 78 | 95% |

| Ethenylation | Pd(OAc)₂, Et₃N, 120°C | 65 | 90% |

Q. Q2. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. The methoxy group typically resonates at δ 3.8–4.0 ppm, while the ethenyl protons appear as doublets between δ 5.0–6.5 ppm .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Validate hydrogen bonding and torsional angles to resolve ambiguities in the methoxy and ethenyl orientations .

Advanced Research Questions

Q. Q3. How can structural ambiguities in crystallographic data for this compound derivatives be resolved?

Methodological Answer:

- Twinning Analysis : Use SHELXL to handle twinned crystals by refining Flack parameters or applying the Hooft y statistic .

- Electron Density Maps : Compare observed and calculated maps in SHELXE to identify disordered methoxy or ethenyl groups .

- Validation Tools : Apply PLATON (e.g., ADDSYM) to detect missed symmetry or overfitting .

Q. Q4. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Substituent Modulation : Synthesize analogs with halogens or electron-withdrawing groups at the 4-position to assess effects on biological targets (e.g., kinase inhibition) .

- In Silico Docking : Use molecular docking software (e.g., AutoDock) to predict binding affinities to receptors like GPCRs or cytochrome P450 enzymes .

- Data Contradiction Analysis : Compare IC₅₀ values across assays (e.g., enzymatic vs. cellular) to identify assay-specific artifacts .

Q. Q5. How can contradictory data in reaction yields or spectroscopic results be systematically analyzed?

Methodological Answer:

- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent polarity) affecting yield .

- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate NMR shifts with electronic effects of substituents .

- Error Tracing : Cross-validate crystallographic data with DFT-calculated bond lengths (e.g., using Gaussian 16) .

Q. Q6. What strategies optimize literature retrieval for studies on this compound derivatives?

Methodological Answer:

- Semantic Enrichment : Use ontology-based search terms (e.g., "methoxybenzene derivatives" AND "cross-coupling") to filter structurally similar compounds .

- Database Filters : Exclude non-academic sources (e.g., patents, suppliers) using platforms like Reaxys or SciFinder .

- Citation Tracking : Follow references in SHELX-related crystallography papers for synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.